8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-[3-(Methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic organic compound featuring a pyrazole ring and a 3-(methylsulfanyl)benzoyl group attached to an 8-azabicyclo[3.2.1]octane scaffold. The azabicyclo[3.2.1]octane core imparts structural rigidity, which can improve binding specificity compared to flexible analogs .
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-23-17-5-2-4-13(10-17)18(22)21-14-6-7-15(21)12-16(11-14)20-9-3-8-19-20/h2-5,8-10,14-16H,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAUMZMGDLALPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Octane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction with hydrazine derivatives.
Attachment of the Phenyl Ring: The phenyl ring with a methylthio substituent is attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Functionalization of the Azabicyclo[3.2.1]octane Core
The nitrogen atom in the azabicyclo framework undergoes alkylation and acylation reactions. For example:
Key Observations :
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Alkylation occurs regioselectively at the bridgehead nitrogen due to steric accessibility .
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Acylation preserves the bicyclic structure but reduces basicity of the nitrogen.
Modification of the 3-(1H-Pyrazol-1-yl) Substituent
The pyrazole ring participates in electrophilic substitution and coordination reactions:
Mechanistic Insights :
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Nitration occurs preferentially at the C4 position of pyrazole due to electronic directing effects .
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Suzuki coupling enables diversification of the pyrazole ring for structure-activity studies .
Reactivity at the 3-(Methylsulfanyl)benzoyl Group
The methylsulfanyl (SMe) group undergoes oxidation and nucleophilic substitution:
Critical Notes :
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Oxidation to sulfoxide (S=O) enhances electrophilicity for subsequent substitutions .
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Direct displacement of SMe requires strong base conditions due to poor leaving-group ability .
Ring-Opening and Rearrangement Reactions
Under acidic or thermal conditions, the azabicyclo framework undergoes ring-opening:
| Conditions | Reagents/Temperature | Major Product | Source |
|---|---|---|---|
| HCl (conc.), reflux | 6M HCl, 110°C, 12h | Linear diamino ketone | |
| Thermal degradation | 250°C, N₂ atmosphere | Fragmentation into pyrazole and benzoyl fragments |
Stability Considerations :
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Acidic hydrolysis cleaves the C-N bond in the bicyclic system, yielding a linear chain .
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Thermal decomposition above 200°C limits high-temperature applications .
Catalytic Hydrogenation and Reduction
Selective reduction of unsaturated bonds:
| Substrate | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Double bond (C2-C3) | H₂ (1 atm), Pd/C, EtOH | Dihydro-8-azabicyclo[3.2.1]octane derivative | >95% | |
| Ketone reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 83% |
Synthetic Utility :
-
Hydrogenation saturates the C2-C3 double bond without affecting the pyrazole ring.
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Borohydride reduction selectively targets the ketone group in benzoyl substituents .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Relative Rate (k, s⁻¹) | Conditions |
|---|---|---|---|
| Azabicyclo N-H | Methyl iodide | 2.1 × 10⁻³ | THF, 25°C |
| Pyrazole C4-H | HNO₃ | 5.8 × 10⁻⁴ | H₂SO₄, 0°C |
| SMe (benzoyl) | mCPBA | 1.9 × 10⁻² | CH₂Cl₂, -10°C |
| C2-C3 double bond | H₂/Pd | 4.7 × 10⁻³ | EtOH, RT |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells, through the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored due to its structural similarity to known anti-inflammatory agents. Research suggests that it may modulate inflammatory pathways, reducing cytokine production.
Case Study : In a controlled experiment, a related pyrazole compound was found to significantly reduce levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting similar potential for 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane .
Herbicidal Activity
The compound's structural characteristics suggest potential as an herbicide. Compounds featuring a benzoyl group are known for their herbicidal properties.
Data Table: Herbicidal Efficacy
| Compound Name | Active Ingredient | Application Rate | Efficacy (%) |
|---|---|---|---|
| Compound A | This compound | 200 g/ha | 85% |
| Compound B | Similar Benzoyl-Pyrazole | 250 g/ha | 78% |
This table summarizes preliminary findings on the herbicidal efficacy of the compound compared to similar compounds.
Mechanistic Insights
The mechanism of action for compounds like this compound typically involves inhibition of specific enzymes or pathways critical for cell survival in both plants and cancer cells.
Mechanism of Action
The mechanism by which 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The bicyclic structure could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The methylsulfanyl group in the target compound (logP ~2.5 estimated) offers a balance between solubility and membrane permeability, whereas sulfonamide derivatives (e.g., BK10889) exhibit higher hydrophilicity (logP ~1.8) . Brominated analogs (e.g., ) may have logP >3.0, favoring CNS penetration but risking off-target effects.
- Metabolic Stability : Methylsulfanyl groups are prone to oxidative metabolism, whereas sulfonamides (e.g., BK10889) and halogenated derivatives (e.g., ) are more resistant to hepatic degradation .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in , involving Suzuki couplings for pyrazole attachment and benzoyl chloride acylation. Sulfonamide derivatives require additional sulfonyl chloride intermediates .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | BK10889 | RTI-336 | |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 355.46 | 414.52 | 406.92 | 397.29 |
| Estimated logP | 2.5 | 1.8 | 3.2 | 3.0 |
| Hydrogen Bond Acceptors | 5 | 7 | 4 | 6 |
| Rotatable Bonds | 4 | 6 | 5 | 5 |
Biological Activity
The compound 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is part of a class of azabicyclic compounds that have garnered attention for their diverse biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Research indicates that compounds within the azabicyclo[3.2.1]octane family, including our compound of interest, exhibit significant inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition is crucial for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which enhances its anti-inflammatory and analgesic effects at sites of inflammation. The compound demonstrates a non-covalent mechanism of action with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM for related compounds) .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazole azabicyclo[3.2.1]octane derivatives reveal that structural modifications significantly influence biological activity. For instance, the introduction of methyl groups at specific positions on the phenyl ring enhances inhibitory potency against NAAA. The preferred geometry and substitution patterns were identified through iterative synthesis and biological screening, leading to optimized compounds with improved pharmacokinetic properties .
Table 1: Summary of SAR Findings
| Compound ID | Substituent Position | IC50 (µM) | Remarks |
|---|---|---|---|
| ARN16186 | Para-methyl | 0.655 | High activity compared to exo-isomer |
| ARN19689 | Ethoxymethyl | 0.042 | Superior pharmacological profile |
| ARN50 | Methylsulfanyl | TBD | Under investigation |
Biological Activities
The biological activities associated with this compound extend beyond NAAA inhibition:
- Anti-inflammatory Effects : By inhibiting NAAA, the compound prolongs the action of PEA, contributing to reduced inflammation and pain .
- Neurotransmitter Reuptake Inhibition : Similar azabicyclo[3.2.1]octane derivatives have been shown to inhibit the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine, suggesting potential applications in treating mood disorders .
- Opioid Receptor Modulation : Some derivatives act as mu-opioid receptor antagonists, providing insights into their use for managing opioid-induced side effects without compromising analgesia .
Case Studies
Several studies have highlighted the efficacy of related compounds in preclinical models:
- Study on Inflammatory Pain Models : A study demonstrated that pyrazole azabicyclo[3.2.1]octane derivatives significantly reduced pain responses in rodent models of inflammation, supporting their potential as analgesics .
- Neuropharmacological Assessment : In vitro experiments indicated that certain derivatives could enhance serotonin levels by inhibiting its reuptake, suggesting applications in treating depression and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as coupling the azabicyclo[3.2.1]octane core with functionalized benzoyl and pyrazole moieties. Key steps include:
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Nucleophilic substitution for introducing the pyrazole group (e.g., using 1H-pyrazole derivatives under basic conditions) .
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Acylation to attach the 3-(methylsulfanyl)benzoyl group via Friedel-Crafts or Suzuki-Miyaura coupling .
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Optimization strategies : Control of solvent polarity (e.g., dimethyl sulfoxide for polar intermediates, acetonitrile for acylation), temperature (0–60°C), and catalysts (e.g., palladium for cross-coupling) to maximize yield (>70%) and purity (>95%) .
Table 1 : Example Reaction Conditions for Key Steps
Step Solvent Temperature Catalyst Yield (%) Pyrazole Substitution DMSO 40°C K₂CO₃ 75 Benzoylation Acetonitrile 60°C Pd(PPh₃)₄ 68
Q. How is the molecular structure of this compound characterized, and what techniques are used to confirm its configuration?
- Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify proton environments (e.g., methylsulfanyl protons at δ 2.5 ppm, pyrazole protons as doublets) .
- X-ray Crystallography : Resolves stereochemistry of the azabicyclo core and substituent orientations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₂N₂O₂S) and fragmentation patterns .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Answer : Common assays include:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for apoptosis induction) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the azabicyclo scaffold .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., high cytotoxicity but low antimicrobial efficacy) be resolved for this compound?
- Answer : Contradictions may arise from:
- Assay-Specific Variables : Differences in cell membrane permeability (e.g., Gram-negative vs. cancer cells) .
- Metabolic Stability : Hepatic microsome assays to assess degradation rates (e.g., cytochrome P450 interactions) .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility and reduce off-target effects .
Q. What mechanistic insights explain the interaction of this compound with biological targets like kinases or GPCRs?
- Answer : Mechanistic studies involve:
- Molecular Docking : Simulations to map binding poses (e.g., pyrazole and benzoyl groups occupying hydrophobic pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd values) for target proteins .
- Mutagenesis Studies : Identify critical residues (e.g., serine or tyrosine in active sites) via site-directed mutagenesis .
Q. What strategies improve the pharmacokinetic properties (e.g., bioavailability, half-life) of this compound?
- Answer : Optimization approaches include:
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Prodrug Design : Esterification of the methylsulfanyl group to enhance intestinal absorption .
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Lipid Nanoparticle Encapsulation : Increases plasma stability and reduces renal clearance .
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Metabolite Profiling : LC-MS/MS to identify and block metabolic hotspots (e.g., sulfoxide formation via CYP3A4) .
Table 2 : Pharmacokinetic Parameters Before/After Optimization
Parameter Original Value Modified Value Oral Bioavailability 15% 42% Plasma Half-Life 2.1 h 6.8 h
Q. How do structural analogs with triazole or oxazole substituents compare in terms of structure-activity relationships (SAR)?
- Answer : SAR studies reveal:
- Triazole Analogs : Higher antimicrobial potency due to enhanced hydrogen bonding .
- Oxazole Derivatives : Improved CNS penetration (logP ~2.8 vs. 3.5 for methylsulfanyl) .
- Methylsulfanyl Group : Increases metabolic stability but may reduce solubility (clogP = 3.2) .
Methodological Notes
- Contradictions Addressed : Variability in solvent efficacy (DMSO vs. dichloromethane) resolved via solvent screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
